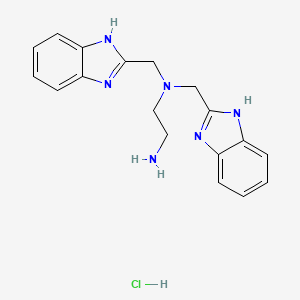
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethan-1,2-diamin-hydrochlorid
Übersicht
Beschreibung
“N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C18H21ClN6 . It has a molecular weight of 356.86 . This compound is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .
Molecular Structure Analysis
The InChI code for “N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” is 1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” has a molecular weight of 356.86 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Wissenschaftliche Forschungsanwendungen
Koordinationschemie und Metallkomplexe
Diese Verbindung wird in der Koordinationschemie häufig als dreizähniger Ligand verwendet, da ihre beiden Benzimidazolgruppen an ein Stickstoffatom gebunden sind. Sie ist besonders nützlich für die Modellierung der aktiven Zentren von Metalloenzymen . Forscher verwenden sie zur Herstellung von Metallkomplexen, die die biologischen Aktivitäten von Enzymen nachahmen können. Dies ist entscheidend für das Verständnis enzymatischer Prozesse und die Entwicklung von Enzyminhibitoren.
Modulation der biologischen Aktivität
Benzimidazolderivate, einschließlich dieser Verbindung, sind für ihre breite Palette an biologischen Aktivitäten bekannt. Sie können als antimikrobielle, antimykotische, antivirale und anticancerogene Mittel wirken . Die Fähigkeit der Verbindung, Komplexe mit Metallen zu bilden, kann diese Eigenschaften verstärken, was sie zu einem wertvollen Werkzeug für die Forschung in der medizinischen Chemie macht.
Spektrale und katalytische Eigenschaften
Die Benzimidazolgruppe innerhalb der Verbindung ist aufgrund ihrer spektralen Eigenschaften nützlich. Aufgrund ihrer Fluoreszenzeigenschaften kann sie als optischer Sensor für die Biobildgebung eingesetzt werden. Darüber hinaus werden ihre katalytischen Eigenschaften in verschiedenen chemischen Reaktionen untersucht, was Einblicke in Reaktionsmechanismen und -wege liefert .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird die Verbindung auf ihr Potenzial untersucht, neue Medikamente zu entwickeln. Ihre strukturelle Ähnlichkeit mit DNA-Basen ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was für die Arzneimittelentwicklung und -entdeckung von Vorteil ist .
Materialwissenschaften
Die Fähigkeit der Verbindung, Komplexe mit verschiedenen Metallen zu bilden, macht sie relevant für die Materialwissenschaften. Diese Komplexe können verwendet werden, um neue Materialien mit spezifischen magnetischen, elektronischen oder optischen Eigenschaften zu entwickeln, die Anwendungen in der Elektronik und Photonik finden .
Enzymmimikry
Aufgrund ihrer strukturellen Merkmale wird diese Verbindung verwendet, um die aktiven Zentren von Enzymen nachzuahmen. Dies ist besonders wichtig bei der Untersuchung von Enzymfuktionen und der Entwicklung synthetischer Enzyme für industrielle Anwendungen .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound acts as a tridentate ligand, coordinating through one tertiary nitrogen atom (N1) and two benzimidazole nitrogen atoms (N2 and N4) to these metal ions . These interactions suggest potential involvement in metalloenzyme modeling.
Mode of Action
When N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride binds to metal ions, it likely affects their reactivity and catalytic properties. The compound’s tridentate coordination allows it to stabilize metal centers, influencing their redox behavior and substrate binding. For example, nickel(II) complexes of this ligand have been studied as catalysts for hydroxylation reactions . The exact changes induced by this binding need further investigation.
Pharmacokinetics
Regarding pharmacokinetics, N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride exhibits properties related to absorption, distribution, metabolism, and excretion (ADME). Its molecular weight is 356.86 g/mol, and it is a hydrochloride salt. The compound’s ADME properties influence its bioavailability, but detailed studies are lacking .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other ligands or ions, can influence the stability and efficacy of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride. These factors may affect its binding affinity to metal ions and subsequent biological activity.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used to prepare metal complexes, such as nickel (II) complexes . These complexes possess a distorted octahedral coordination geometry in which Ni (II) is coordinated to four nitrogen atoms of the tetradentate ligands .
Molecular Mechanism
It is known that this compound can form complexes with metal ions, such as nickel (II), through coordination with its nitrogen atoms . This could potentially influence the activity of enzymes or other biomolecules that interact with these metal ions.
Eigenschaften
IUPAC Name |
N',N'-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMMMWODBYFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCN)CC3=NC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


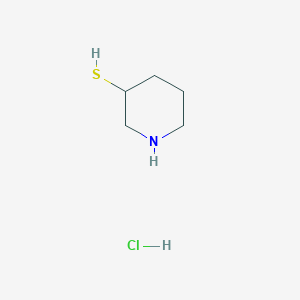

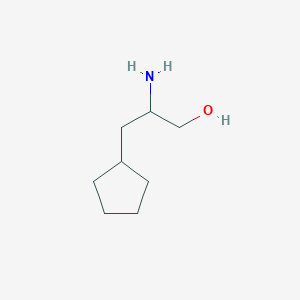

![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
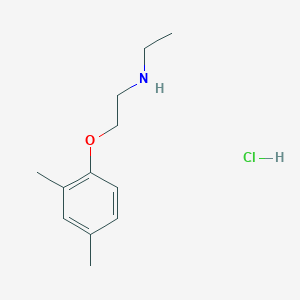

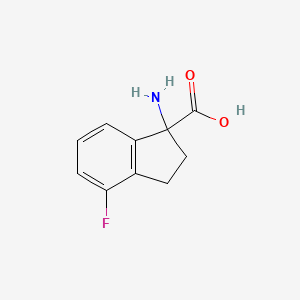


![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)

